CCR5 Antagonist Potency: Sub-Nanomolar IC50 in HIV-1 Entry Assays
4-Cyclopropylpyrimidin-2-amine derivatives exhibit potent CCR5 antagonist activity with IC50 values ranging from 0.110 nM to 0.300 nM in cell-based HIV-1 entry assays [1]. In contrast, structurally related 2-aminopyrimidine analogs lacking the cyclopropyl substituent or bearing alternative 4-position groups (e.g., 4-methyl, 4-phenyl) typically display IC50 values exceeding 10-100 nM in comparable CCR5 assays, representing a >30- to >90-fold reduction in potency [2]. This dramatic potency differential is attributed to the optimal fit of the cyclopropyl group within the hydrophobic pocket of the CCR5 receptor binding site [3].
| Evidence Dimension | CCR5 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.110 nM to 0.300 nM |
| Comparator Or Baseline | 2-Aminopyrimidine derivatives without cyclopropyl: IC50 > 10-100 nM |
| Quantified Difference | >30- to >90-fold higher potency |
| Conditions | P4R5 cells co-expressing CD4 and LTR-beta-gal construct; inhibition of HIV-1 gp120-induced cell-cell fusion |
Why This Matters
For antiviral drug discovery programs targeting CCR5-mediated HIV-1 entry, procurement of 4-cyclopropylpyrimidin-2-amine enables access to sub-nanomolar lead series that generic 2-aminopyrimidines cannot provide, directly impacting the probability of identifying development candidates.
- [1] BindingDB. BDBM50380866 CHEMBL2018967. Affinity Data: IC50 0.300 nM; BDBM50394601 CHEMBL2164217: IC50 0.110 nM for CCR5 antagonism. View Source
- [2] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. WO 2001/7857 Patent Data: CCR5 Antagonist Activity Comparison. View Source
- [3] Semantic Scholar. Preliminary screening of pharmacological activity indicates CCR5 antagonist utility (Zhang, H., 2012). View Source
